Neuropeptide Y was first isolated from porcine brain tissue in 1982 by Tatemoto and colleagues. It belongs to a family of peptides that includes peptide YY and pancreatic polypeptide, all sharing structural similarities. Neuropeptide Y (13-36) is classified as a neuropeptide and specifically acts as an antagonist at neuropeptide Y receptor subtypes, particularly the Y1 receptor. This truncation alters its activity compared to the full-length neuropeptide Y.
The synthesis of neuropeptide Y (13-36) typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. This technique facilitates the production of peptides with high purity and yield.
During SPPS, protected amino acids are sequentially coupled to the resin-bound peptide chain. The protection groups are removed at specific stages to allow for further reactions without undesired side reactions. The synthesis of neuropeptide Y (13-36) involves careful selection of protective groups and reaction conditions to ensure proper folding and functionality of the peptide.
Neuropeptide Y (13-36) consists of 24 amino acids, starting from the 13th residue of the full-length neuropeptide Y sequence. Its structure includes critical regions that interact with neuropeptide Y receptors, influencing its antagonistic properties.
The molecular formula for neuropeptide Y (13-36) is C₁₃H₁₈N₄O₄S, with a molecular weight of approximately 314.4 g/mol. Structural studies using techniques such as nuclear magnetic resonance spectroscopy have provided insights into its conformation, revealing that it adopts an α-helical structure under physiological conditions.
Neuropeptide Y (13-36) undergoes various chemical reactions typical for peptides, including hydrolysis and oxidation. Its stability can be affected by environmental factors such as pH and temperature.
In biological systems, neuropeptide Y (13-36) interacts with specific receptors leading to downstream signaling cascades that modulate neurotransmitter release. The antagonistic action at neuropeptide Y receptors can inhibit vasoconstriction effects mediated by full-length neuropeptide Y.
Neuropeptide Y (13-36) functions primarily as an antagonist by binding to neuropeptide Y receptors without activating them. This binding prevents the full-length neuropeptide from exerting its physiological effects, such as vasoconstriction and appetite stimulation.
Studies have shown that when administered centrally in animal models, neuropeptide Y (13-36) can produce vasopressor effects while antagonizing the vasodepressor actions of full-length neuropeptide Y. This dual action highlights its potential therapeutic applications in conditions characterized by dysregulated neuropeptide signaling.
Neuropeptide Y (13-36) appears as a white to off-white powder. It is soluble in water and exhibits stability under refrigerated conditions but may degrade under extreme temperatures or prolonged exposure to light.
The compound is sensitive to hydrolysis in aqueous solutions but remains stable when lyophilized or stored in dry conditions. Its pKa values indicate acidic properties typical for peptides containing carboxylic acid groups.
Neuropeptide Y (13-36) has been utilized in various research contexts, particularly in studies investigating appetite regulation, stress responses, and cardiovascular functions. Its antagonistic properties make it a valuable tool for dissecting the roles of neuropeptide Y signaling pathways in both physiological and pathological states.
Research involving this peptide has implications for understanding obesity, anxiety disorders, and hypertension, providing insights into potential therapeutic targets for drug development aimed at modulating neuropeptide signaling pathways.
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3